(2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol is a nucleoside analog that plays a crucial role in various biochemical processes. It is structurally related to naturally occurring nucleosides and has significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol typically involves the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of a purine base with a protected sugar derivative.
Deprotection: The protected groups on the sugar moiety are then removed under acidic or basic conditions to yield the desired nucleoside analog.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated synthesis and purification systems to meet the demand for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The methoxy group on the purine ring can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized nucleoside analogs.
Scientific Research Applications
(2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has significant antiviral and anticancer properties, making it a valuable compound in drug development.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of (2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the disruption of viral replication or cancer cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’,3’-Dideoxyinosine: An antiviral nucleoside analog used in the treatment of HIV.
6-Mercaptopurine: An anticancer drug with a purine base similar to (2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a methoxy group on the purine ring and the specific stereochemistry of the sugar moiety. This unique structure contributes to its distinct biological activity and therapeutic potential.
Properties
Molecular Formula |
C11H14N4O5 |
---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7?,8+,11-/m1/s1 |
InChI Key |
UQQHOWKTDKKTHO-DWVWSIQXSA-N |
Isomeric SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.